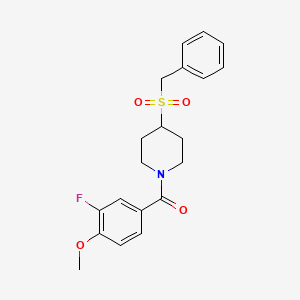

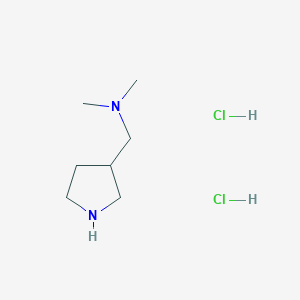

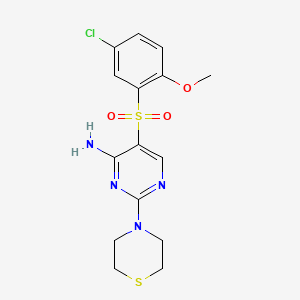

Ethyl 4-(1-acetylazetidine-3-carbonyl)piperazine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

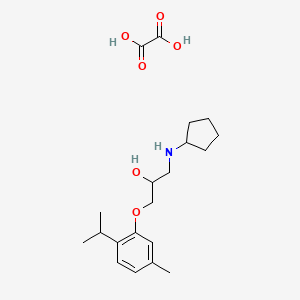

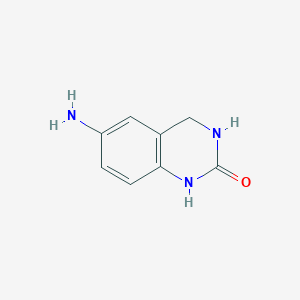

Ethyl 4-(1-acetylazetidine-3-carbonyl)piperazine-1-carboxylate is a compound that falls within the broader category of piperazine derivatives. Piperazine itself is a heterocyclic organic compound, consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. The compound is likely to have been synthesized as part of research into novel chemical entities with potential biological activities.

Synthesis Analysis

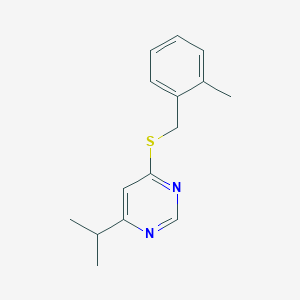

While the provided papers do not directly discuss the synthesis of Ethyl 4-(1-acetylazetidine-3-carbonyl)piperazine-1-carboxylate, they do provide insight into the synthesis of related piperazine derivatives. For instance, the first paper describes the synthesis of a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, which are structurally related to piperazine compounds. These derivatives were synthesized by introducing various substituents to the benzamide moiety and modifying the nitrogen atom of the piperidine ring . The second paper discusses the synthesis of N-substituted-3-oxo-1,4-piperazine-2-acetic acid esters through a process involving the addition of ethylene diamine to diethyl maleate, followed by cyclization . These methods could potentially be adapted for the synthesis of Ethyl 4-(1-acetylazetidine-3-carbonyl)piperazine-1-carboxylate by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of Ethyl 4-(1-acetylazetidine-3-carbonyl)piperazine-1-carboxylate would be expected to include a piperazine ring as its core, with an ethyl ester group at one nitrogen and an acetylazetidine carbonyl group at the other. The presence of these functional groups would influence the compound's reactivity and interaction with biological targets. The papers provided do not offer specific details on the molecular structure of this compound, but they do suggest that the basicity of the nitrogen atoms in piperazine derivatives is an important factor in their biological activity .

Chemical Reactions Analysis

The chemical reactions involving piperazine derivatives can be quite diverse, depending on the substituents attached to the piperazine ring. The first paper indicates that the introduction of bulky substituents can significantly affect the activity of the compounds, suggesting that steric factors play a role in the chemical reactivity of these molecules . The second paper implies that the distance between the nitrogen atom and a reactive function is crucial for the biological activity, which could also be relevant for the chemical reactivity of Ethyl 4-(1-acetylazetidine-3-carbonyl)piperazine-1-carboxylate .

Physical and Chemical Properties Analysis

The physical and chemical properties of Ethyl 4-(1-acetylazetidine-3-carbonyl)piperazine-1-carboxylate would be influenced by its molecular structure. The presence of the ester and carbonyl groups would affect its solubility in organic solvents and water, its boiling and melting points, and its stability. The papers do not provide specific data on the physical and chemical properties of this compound, but they do report on the properties of similar compounds. For example, the first paper mentions that compound 21, a piperidine derivative, has a high affinity for acetylcholinesterase, which could be related to its physical properties that allow it to interact effectively with the enzyme .

Wissenschaftliche Forschungsanwendungen

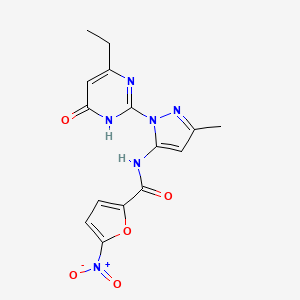

Copper(II) Complexes as Models of Galactose Oxidase Novel N,N'-Ethylene-Bridged-(S)-Histidyl-(S)-Tyrosine derivatives, including Ethyl 4-(1-acetylazetidine-3-carbonyl)piperazine-1-carboxylate, have been prepared and characterized. Their Copper(II) complexes serve as models for the enzyme galactose oxidase, showcasing the potential for these compounds in mimicking enzymatic activities (Yamato et al., 2000).

Antimicrobial Activity of Triazole Derivatives Ethyl 4-(1-acetylazetidine-3-carbonyl)piperazine-1-carboxylate has been used in the synthesis of 1,2,4-triazol-3-one derivatives, which were found to have antimicrobial properties. The synthesis involved Mannich base formation and was shown to produce compounds with significant activity against various microorganisms (Fandaklı et al., 2012).

Rhodium-Catalyzed Carbonylation Reaction The compound has been involved in studies exploring rhodium-catalyzed reactions of N-(2-Pyridinyl)piperazines, showcasing novel carbonylation reactions at C−H bonds in the piperazine ring. This research provides insights into the mechanisms of carbonylation, which is critical for developing new synthetic methodologies (Ishii et al., 1997).

Synthesis and Characterization of Piperazine Derivatives Further studies involve the synthesis and characterization of tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate and its derivatives. These compounds were analyzed for their molecular structures and tested for antibacterial and antifungal activities, providing a basis for potential therapeutic applications (Kulkarni et al., 2016).

Wirkmechanismus

Target of Action

It’s known that piperazine derivatives can interact with various biological targets . For instance, some piperazine derivatives have been found to modulate the activity of voltage-gated sodium ion channels .

Mode of Action

Piperazine compounds generally mediate their anthelmintic action by paralyzing parasites, allowing the host body to easily remove or expel the invading organism .

Biochemical Pathways

It’s known that piperazine derivatives can affect various biochemical pathways, including those involved in the transmission of nerve impulses .

Pharmacokinetics

It’s known that piperazine is partly oxidized and partly eliminated as an unchanged compound upon entry into the systemic circulation .

Result of Action

Piperazine derivatives have been reported to have a variety of effects, including anthelmintic action and modulation of voltage-gated sodium ion channels .

Eigenschaften

IUPAC Name |

ethyl 4-(1-acetylazetidine-3-carbonyl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O4/c1-3-20-13(19)15-6-4-14(5-7-15)12(18)11-8-16(9-11)10(2)17/h11H,3-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKHKUTGHEWKJGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)C2CN(C2)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(1-acetylazetidine-3-carbonyl)piperazine-1-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(8-methyl-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)thiophene-2-sulfonamide](/img/structure/B3008103.png)

![(E)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B3008112.png)